1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide 1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14686231
InChI: InChI=1S/C12H14FN3O2S/c1-3-16-12(13)11(8-14-16)19(17,18)15-10-7-5-4-6-9(10)2/h4-8,15H,3H2,1-2H3
SMILES:
Molecular Formula: C12H14FN3O2S
Molecular Weight: 283.32 g/mol

1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide

CAS No.:

Cat. No.: VC14686231

Molecular Formula: C12H14FN3O2S

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide -

Specification

Molecular Formula C12H14FN3O2S
Molecular Weight 283.32 g/mol
IUPAC Name 1-ethyl-5-fluoro-N-(2-methylphenyl)pyrazole-4-sulfonamide
Standard InChI InChI=1S/C12H14FN3O2S/c1-3-16-12(13)11(8-14-16)19(17,18)15-10-7-5-4-6-9(10)2/h4-8,15H,3H2,1-2H3
Standard InChI Key JONWJVXVBCQUQI-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Key substituents include:

  • 1-Ethyl group: An ethyl chain (CH2CH3-\text{CH}_2\text{CH}_3) at position 1, enhancing lipophilicity.

  • 5-Fluoro substituent: A fluorine atom at position 5, influencing electronic distribution and metabolic stability.

  • 4-Sulfonamide group: A sulfonamide moiety (SO2NH-\text{SO}_2\text{NH}-) at position 4, connected to a 2-methylphenyl ring, which contributes to hydrogen-bonding interactions.

The presence of the sulfonamide group aligns with structural motifs common in antimicrobial and anticancer agents, as sulfonamides often mimic endogenous molecules like p-aminobenzoic acid (PABA), disrupting enzymatic pathways.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H18FN3O3S\text{C}_{14}\text{H}_{18}\text{FN}_3\text{O}_3\text{S}
Molecular Weight327.38 g/mol
IUPAC Name1-Ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide
Canonical SMILESCCN1C(=C(C(=N1)C)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)F
InChI KeyAJCHOZLJKSYYFK-UHFFFAOYSA-N

Note: Discrepancies exist in literature regarding a 3-methyl substituent; the above data reflects the compound as specified.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra typically show signals for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet), aromatic protons (δ ~6.8–7.5 ppm), and sulfonamide NH (δ ~10.2 ppm).

  • IR: Stretching vibrations for sulfonamide (νS=O\nu_{\text{S=O}} ~1350–1150 cm1^{-1} ) and C-F (νC-F\nu_{\text{C-F}} ~1100 cm1^{-1} ) are prominent.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step strategy:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

  • Sulfonylation: Reaction of the pyrazole intermediate with 2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Fluorination: Electrophilic substitution using Selectfluor™ or similar reagents to introduce the fluorine atom.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, HCl, reflux65–70
Sulfonylation2-MeC6H4SO2Cl, Et3N, DCM80–85
FluorinationSelectfluor™, CH3CN, 60°C50–55

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency, with purification via column chromatography or recrystallization. Process optimization focuses on minimizing byproducts like over-fluorinated derivatives or sulfonic acid impurities.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) reactions. For example, treatment with sodium methoxide replaces fluorine with methoxy, yielding 1-Ethyl-5-methoxy-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide\text{1-Ethyl-5-methoxy-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide} (Scheme 1).

Scheme 1:

C14H18FN3O3S+NaOCH3C15H21N3O4S+NaF\text{C}_{14}\text{H}_{18}\text{FN}_3\text{O}_3\text{S} + \text{NaOCH}_3 \rightarrow \text{C}_{15}\text{H}_{21}\text{N}_3\text{O}_4\text{S} + \text{NaF}

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 oxidizes the ethyl group to a carboxylic acid, altering solubility and bioactivity.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the pyrazole ring, forming a dihydropyrazole derivative.

Comparative Analysis with Structural Analogs

Analog 1: 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

  • Difference: Replacement of 2-methylphenyl with 2-fluorophenyl.

  • Impact: Enhanced metabolic stability but reduced solubility due to increased hydrophobicity.

Analog 2: 1-Methyl-5-chloro-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide

  • Difference: Methyl at position 1 and chlorine at position 5.

  • Impact: Lower enzymatic inhibition potency, highlighting the importance of fluorine and ethyl groups.

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